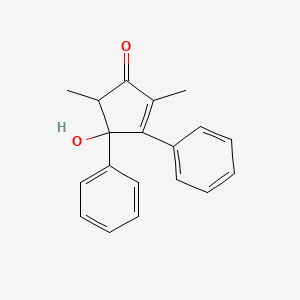

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereodivergent Synthesis of Enantioenriched 4-Hydroxycyclopentenones

The synthesis of protected 4-hydroxycyclopentenones (4-HCPs) is a significant area of study due to their utility as intermediates in chemical synthesis. A novel route to synthesize substituted 4-HCPs has been developed, which includes a Noyori reduction to establish stereochemistry, followed by ring-closing metathesis and functional group conversions. This method allows for the production of either enantiomeric form of the substituted 4-HCPs .

Photochemistry of Cyclopentene Derivatives

Research into the photochemistry

Scientific Research Applications

Organometallic Complex Synthesis

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one has been utilized in the synthesis of heteroatom-substituted metal complexes. For instance, its reaction with Ph3P=CH2 in THF resulted in the formation of cyclopentadienyl transition metal complexes, highlighting its role in organometallic chemistry (Donovalová, Jackson, & Mintz, 1996).

Molecular Switches for Metal Ions

Research indicates the compound's effectiveness in creating molecular switches for alkali and alkaline earth metal ions. This application is significant in the field of organometallic chemistry and molecular electronics (Plenio & Aberle, 1997).

Synthesis of Bicyclic Bis-anhydrides

In synthetic chemistry, this compound is used to react with maleic anhydride, leading to the synthesis of bicyclic bis-anhydrides with defined stereochemistry. This is crucial in developing materials with specific structural properties (Mikhura et al., 2017).

Electrocyclic Reactions

It is also used in studying intramolecular electrocyclic reactions. The insights from such studies are beneficial for understanding reaction mechanisms in organic chemistry (Shoppee & Cooke, 1972).

Synthesis of Cyclopentenone Derivatives

Another application is in the synthesis of various cyclopentenone derivatives. These compounds have potential pharmacological properties, expanding the scope of medicinal chemistry (El-Samahy et al., 2017).

properties

IUPAC Name |

4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAQGIJITBVELH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279174 |

Source

|

| Record name | MLS002638215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

CAS RN |

5423-06-3 |

Source

|

| Record name | MLS002638215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5423-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

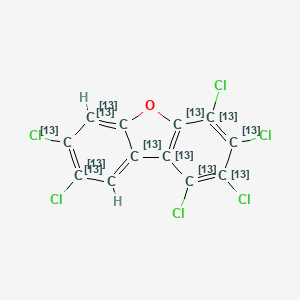

![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)

![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)